molecular formula C21H23NO3 B3315936 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione CAS No. 951899-22-2

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Cat. No.: B3315936
CAS No.: 951899-22-2
M. Wt: 337.4 g/mol
InChI Key: FDBNUPUAWUNEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is a synthetic organic compound that belongs to the indoline-2,3-dione family This compound is characterized by its unique structure, which includes a butoxybenzyl group attached to the indoline-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione typically involves the reaction of 4-butoxybenzyl chloride with 5,7-dimethylindoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are often employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.

    Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.

    Substitution: The indoline ring in this compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or nitroso derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic compounds.

    Biology: Studied for its interaction with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within biological systems. This compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione can be compared with other similar compounds, such as:

    Butonitazene: A synthetic opioid belonging to the benzimidazole class, known for its potent analgesic properties.

    4-Butoxybenzyl alcohol: A compound structurally similar to this compound, used in various chemical syntheses.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-5,7-dimethylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-4-5-10-25-17-8-6-16(7-9-17)13-22-19-15(3)11-14(2)12-18(19)20(23)21(22)24/h6-9,11-12H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBNUPUAWUNEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Reactant of Route 3
Reactant of Route 3
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Reactant of Route 4
Reactant of Route 4
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Reactant of Route 5
Reactant of Route 5
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione
Reactant of Route 6
1-(4-Butoxybenzyl)-5,7-dimethylindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.